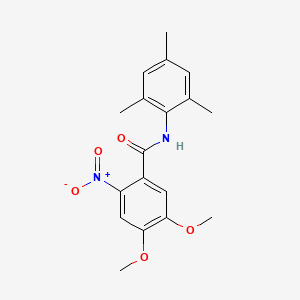

N-mesityl-4,5-dimethoxy-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-mesityl-4,5-dimethoxy-2-nitrobenzamide involves multistep chemical reactions, starting from basic aromatic compounds and proceeding through functional group modifications. A typical synthesis might involve nitration reactions, amide bond formation, and methoxylation, as seen in the synthesis of related compounds (Arslan, Kazak, & Aydın, 2015).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be elucidated using spectroscopic methods such as NMR and IR, as well as X-ray diffraction techniques. These methods provide insights into the compound's geometry, bond lengths, and angles, and help in understanding the electronic structure through DFT studies (Arslan, Kazak, & Aydın, 2015).

Chemical Reactions and Properties

The chemical behavior of this compound is influenced by its functional groups. The nitro group can undergo reduction reactions, while the amide linkage might be involved in hydrolysis or condensation reactions. The methoxy groups can participate in electrophilic substitution reactions due to their electron-donating nature. An example of such reactivity is seen in compounds undergoing reductive transformations (Palmer et al., 1995).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, can be determined through analytical techniques. Crystallography provides detailed information on the compound's solid-state structure, including molecular packing and intermolecular interactions, which are crucial for understanding its stability and reactivity (Shtamburg et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are largely determined by its functional groups. Studies on similar compounds show how different substituents can affect the electron density distribution across the molecule, influencing its reactivity and interactions with other chemicals (Bailleux et al., 1995).

Propriétés

IUPAC Name |

4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-10-6-11(2)17(12(3)7-10)19-18(21)13-8-15(24-4)16(25-5)9-14(13)20(22)23/h6-9H,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEFDBUYZXURGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353514 |

Source

|

| Record name | 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6103-06-6 |

Source

|

| Record name | 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,9bR*)-2-[(dimethylamino)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5633880.png)

![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)

![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)

![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)

![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)

![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)

![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)

![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)

![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)

![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)